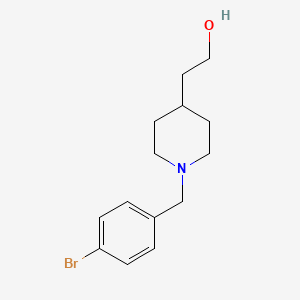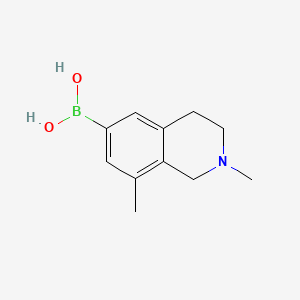
(2,8-dimethyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid is a boronic acid derivative with a unique structure that includes a tetrahydroisoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The isoquinoline core can be reduced under specific conditions to form tetrahydroisoquinoline derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by interacting with active sites of enzymes. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- B-(1,2,3,4-tetrahydro-2,6-dimethyl-isoquinolinyl)Boronic acid
- B-(1,2,3,4-tetrahydro-2,7-dimethyl-isoquinolinyl)Boronic acid
- B-(1,2,3,4-tetrahydro-5,8-dimethyl-isoquinolinyl)Boronic acid
Uniqueness
B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid is unique due to the specific positioning of the dimethyl groups and the boronic acid moiety. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H16BNO2 |
|---|---|
Molekulargewicht |
205.06 g/mol |
IUPAC-Name |
(2,8-dimethyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c1-8-5-10(12(14)15)6-9-3-4-13(2)7-11(8)9/h5-6,14-15H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
HGECQGMCXDIRQI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C2CN(CCC2=C1)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


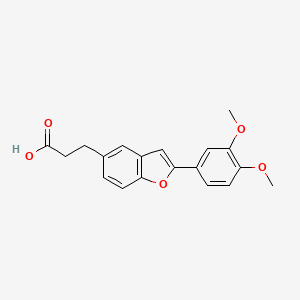
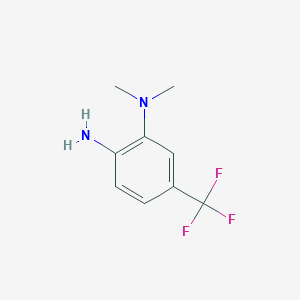
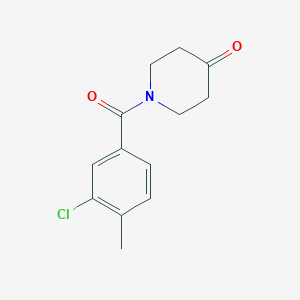
![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)
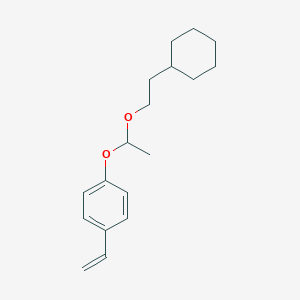
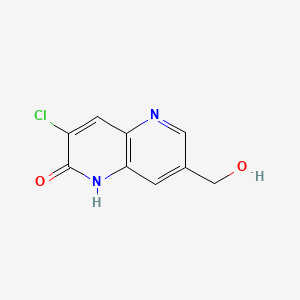
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)

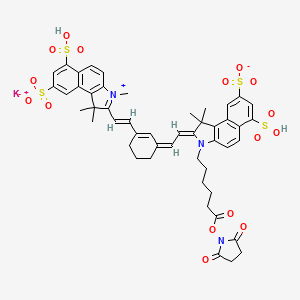
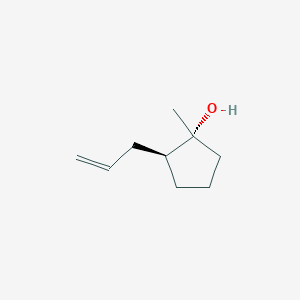
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid](/img/structure/B13923906.png)

